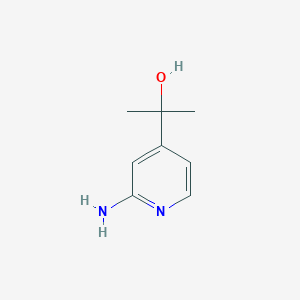

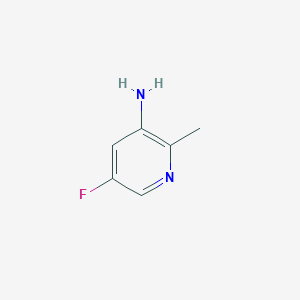

2-(2-Amino-4-pyridyl)-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Amino-4-pyridyl)-2-propanol (2-APP) is an organic compound used in scientific research and laboratory experiments. It is a type of amine, which is a derivative of ammonia and is composed of a nitrogen atom and two hydrogen atoms. 2-APP has been studied for its potential applications in biochemical and physiological research, as well as for its use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

2-(2-Amino-4-pyridyl)-2-propanol serves as a key component in catalytic systems for the transfer hydrogenation of carbonyl derivatives, leveraging abundant manganese as the transition metal. This process exhibits remarkable efficiency even at room temperature and with low catalyst loading, highlighting the compound's role in facilitating the reduction of a wide variety of carbonyl derivatives using 2-propanol as a hydrogen donor (Bruneau‐Voisine et al., 2017). Furthermore, it has been involved in the stereoselective synthesis of key intermediates in pharmaceutical development, showcasing its importance in the production of complex organic molecules (Zhong et al., 1999).

Material Science

In material science, 2-(2-Amino-4-pyridyl)-2-propanol contributes to the development of polymeric materials with enhanced properties. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, including this compound, to form amine-treated polymers. These modified polymers exhibit increased swelling degrees and thermal stability, making them suitable for medical applications and highlighting the compound's role in creating materials with specific functional properties (Aly & El-Mohdy, 2015).

Organic Frameworks and Gas Storage

2-(2-Amino-4-pyridyl)-2-propanol is instrumental in the synthesis of supramolecular organic frameworks with potential applications in gas storage. Its ability to participate in strong hydrogen bonding and π-π interactions facilitates the creation of structures with permanent porosity, capable of adsorbing significant amounts of gases. This property is crucial for developing new materials for gas storage and separation technologies, reflecting the compound's contribution to environmental sustainability (Yang et al., 2010).

Heterocyclic Compound Synthesis

The compound also plays a pivotal role in the synthesis of heterocyclic compounds , serving as a building block for the construction of complex molecular architectures. This is exemplified by its involvement in the formation of pyrido[1,2-a]benzimidazole under metal-free conditions, offering a sustainable approach to the synthesis of this important heterocyclic scaffold. Such contributions are vital for the development of new drugs and materials with advanced functionalities (Xie et al., 2016).

Eigenschaften

IUPAC Name |

2-(2-aminopyridin-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUDKROAZXOJRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NC=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopyridin-4-yl)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2724907.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B2724912.png)

![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2724913.png)

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2724918.png)

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)

![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)